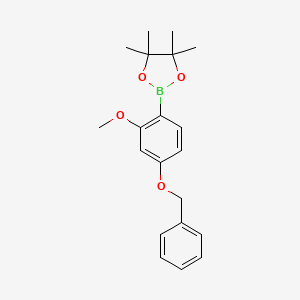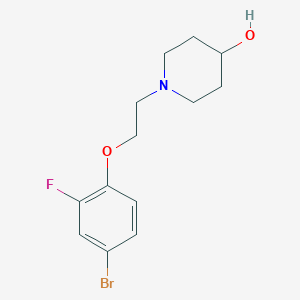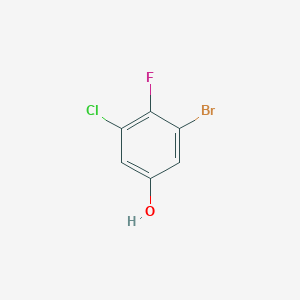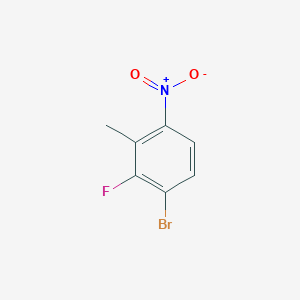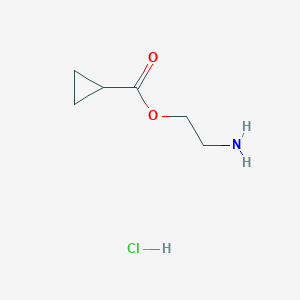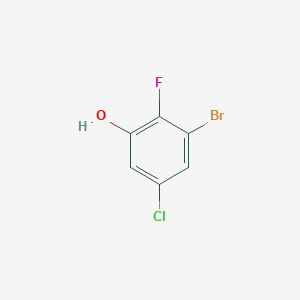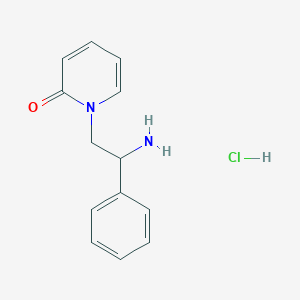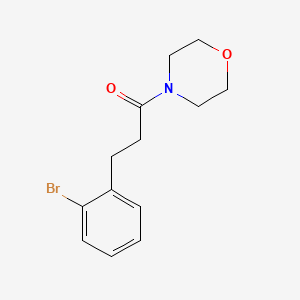
3-(2-Bromophenyl)-1-morpholinopropan-1-one
Descripción general
Descripción
“3-(2-Bromophenyl)-1-morpholinopropan-1-one” is a complex organic compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains a morpholinopropanone group, which is a type of morpholine, a common chemical structure found in various pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
- HIV-1 Reverse Transcriptase Inhibitors : An efficient chiral moderator prepared from inexpensive (+)-3-carene was used in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating the role of beta-amino alcohols in facilitating chiral synthesis of drug candidates (Kauffman et al., 2000).
- Antimicrobial Activities : Substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities, showing the importance of bromo-morpholino phenyl compounds in developing antimicrobial agents (Balaji et al., 2017).
Synthesis of Novel Compounds
- Novel Morpholine Derivatives : Research on the synthesis of novel cis-3,5-disubstituted morpholine derivatives showcases the versatility of morpholine-based compounds in organic synthesis, including the synthesis of 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe et al., 2006).
Photodynamic Therapy
- Silicon Phthalocyanines with Morpholine Substituents : Axially morpholine disubstituted silicon phthalocyanines were synthesized and evaluated for their DNA/BSA binding and DNA photocleavage properties, suggesting potential applications in photodynamic therapy (Barut et al., 2017).
Chemical Synthesis Techniques
- Bromination of sp3 C-H Bonds : A study on the bromination of aliphatic and benzylic sp3 C-H bonds using visible light photoredox catalysis highlighted the utility of morpholine in the CH activation step, indicating the relevance of morpholine derivatives in facilitating selective bromination reactions (Kee et al., 2014).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVNLBOHVQJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-morpholinopropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



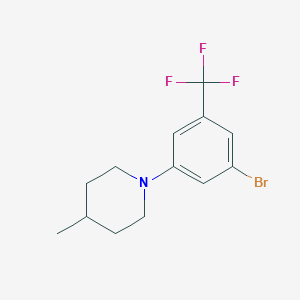
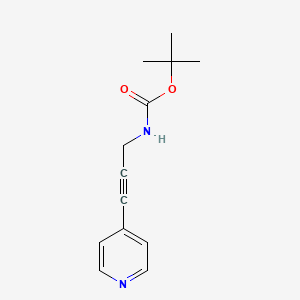
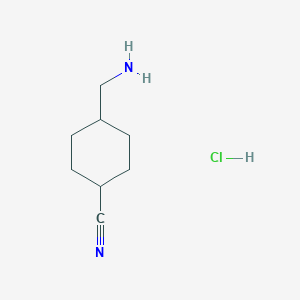
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
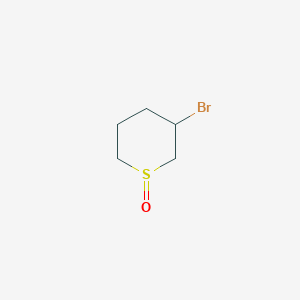
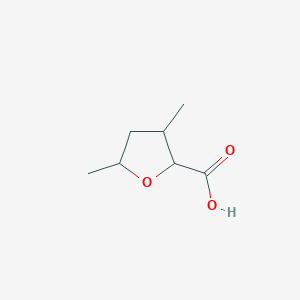
![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)
